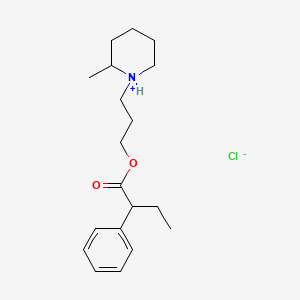
3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is a chemical compound with the molecular formula C19H30ClNO2 and a molecular weight of 339.90 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a phenylbutanoate ester group. It is primarily used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride typically involves the esterification of 2-phenylbutanoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting ester is then converted to its chloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-methylpiperidin-1-yl)propyl 2-phenylbutanoate
- 2-Phenylbutyric acid 3-(2-methylpiperidino)propyl ester hydrochloride
Uniqueness
3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a phenylbutanoate ester group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
66859-51-6 |
|---|---|
Formule moléculaire |
C19H30ClNO2 |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-3-18(17-11-5-4-6-12-17)19(21)22-15-9-14-20-13-8-7-10-16(20)2;/h4-6,11-12,16,18H,3,7-10,13-15H2,1-2H3;1H |
Clé InChI |
QEMYOWURCCUCSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCCC[NH+]2CCCCC2C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


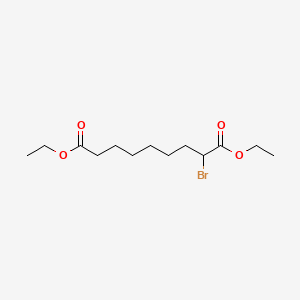

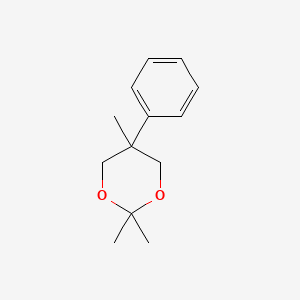
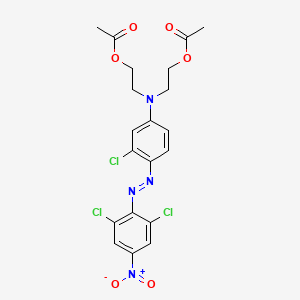


![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B13777671.png)
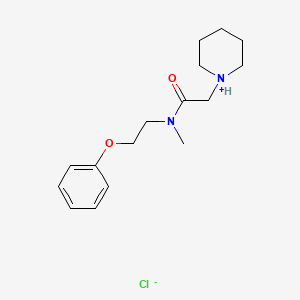
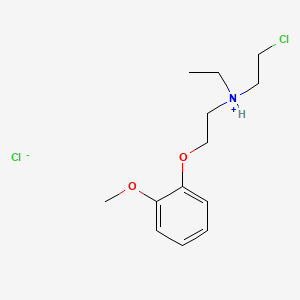
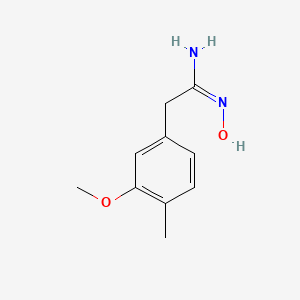
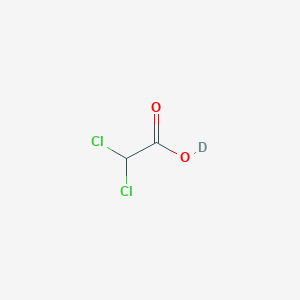

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)

